molecular formula C24H26BrNO2S2 B15101141 (5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15101141
M. Wt: 504.5 g/mol
InChI Key: QWSJQEWUFLUZBL-JWGURIENSA-N
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Description

(5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a bromophenyl group, an octyloxybenzylidene moiety, and a thioxo-thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The initial step often includes the preparation of the thiazolidinone core, followed by the introduction of the bromophenyl and octyloxybenzylidene groups. Common reagents used in these reactions include bromine, octanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving controlled temperatures, pressures, and the use of specific solvents to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions often result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(3-chlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(3-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(3-iodophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(3-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromophenyl group, in particular, may enhance its reactivity and biological activity compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C24H26BrNO2S2

Molecular Weight

504.5 g/mol

IUPAC Name

(5Z)-3-(3-bromophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H26BrNO2S2/c1-2-3-4-5-6-7-15-28-21-13-11-18(12-14-21)16-22-23(27)26(24(29)30-22)20-10-8-9-19(25)17-20/h8-14,16-17H,2-7,15H2,1H3/b22-16-

InChI Key

QWSJQEWUFLUZBL-JWGURIENSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br

Origin of Product

United States

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